(2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid
Description
(2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H6BrClO2 It is a derivative of cinnamic acid, characterized by the presence of bromine and chlorine atoms on the phenyl ring
Properties
IUPAC Name |
(E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZZRBNVWLHKIW-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid typically involves the bromination and chlorination of cinnamic acid derivatives. One common method is the bromination of 3-chlorocinnamic acid using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond in the prop-2-enoic acid moiety can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Scientific Research Applications
(2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of (2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid
- 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
Uniqueness
(2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring. This combination can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
